molecular formula C16H18Cl2N4O3S B2757170 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946373-08-6

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No.: B2757170
CAS No.: 946373-08-6
M. Wt: 417.31
InChI Key: RBAYDIQYQMPWKC-UHFFFAOYSA-N
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Description

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, a piperazine ring, and a methoxy-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps:

  • Formation of the Dichlorophenyl Sulfonyl Intermediate: : The initial step involves the sulfonylation of 3,4-dichloroaniline with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the 3,4-dichlorophenyl sulfonyl chloride intermediate.

  • Piperazine Derivatization: : The intermediate is then reacted with piperazine to form the 4-(3,4-dichlorophenylsulfonyl)piperazine derivative. This step typically requires a solvent like dichloromethane and a base to facilitate the reaction.

  • Pyrimidine Ring Formation: : The final step involves the condensation of the piperazine derivative with 6-methoxy-2-methylpyrimidine. This reaction can be carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative under appropriate conditions.

  • Substitution: : The aromatic dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitrating agents or halogens can be used in the presence of catalysts such as iron(III) chloride.

Major Products

    Oxidation: Hydroxylated derivatives of the methoxy group.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

  • Biological Research: : It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.

  • Industrial Applications: : The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

  • Receptor Binding: : It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine: Lacks the dichloro substitution, which may affect its biological activity.

    4-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine: Similar structure but with different chlorine substitution pattern.

Uniqueness

The presence of the 3,4-dichlorophenyl group in 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine imparts unique chemical and biological properties, potentially enhancing its efficacy as a therapeutic agent compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O3S/c1-11-19-15(10-16(20-11)25-2)21-5-7-22(8-6-21)26(23,24)12-3-4-13(17)14(18)9-12/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAYDIQYQMPWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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